Vandetanib-d4
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Overview
Description
Vandetanib-d4 is a deuterated form of vandetanib, an orally available inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis. Vandetanib targets vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity . It is primarily used in the treatment of medullary thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: For instance, nitroimidazole-substituted 4-anilinoquinazoline derivatives of vandetanib have been synthesized by introducing a nitroimidazole group in the piperidine side chain and modifying the aniline moiety . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of vandetanib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Vandetanib undergoes various chemical reactions, including oxidation, reduction, and substitution. In vitro and in vivo phase I metabolic reactions include N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . These reactions are crucial for the metabolism and elimination of the compound from the body.
Common Reagents and Conditions: Common reagents used in the reactions of vandetanib include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include specific temperatures, pH levels, and solvents .
Major Products: The major products formed from the reactions of vandetanib include its metabolites, such as N-oxide and demethylated derivatives. These metabolites are often analyzed using techniques like liquid chromatography-mass spectrometry to understand the compound’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Vandetanib-d4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of tyrosine kinase inhibition and the development of new inhibitors . In biology and medicine, vandetanib is used to investigate its effects on tumor growth and progression, particularly in medullary thyroid cancer . Additionally, it has applications in the study of hypoxia in solid tumors and the development of cancer therapeutics .
Mechanism of Action
Vandetanib exerts its effects by inhibiting key signaling pathways involved in tumor angiogenesis and cell proliferation. It targets vascular endothelial growth factor receptor, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinases . By blocking these pathways, vandetanib reduces tumor blood supply and inhibits cancer cell growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to vandetanib include other tyrosine kinase inhibitors such as gefitinib, erlotinib, and sunitinib . These compounds also target various tyrosine kinases involved in cancer progression.
Uniqueness: Vandetanib is unique due to its dual inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor, making it effective in treating specific types of cancer like medullary thyroid cancer . Its deuterated form, vandetanib-d4, offers improved metabolic stability and reduced side effects compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C22H24BrFN4O2 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
InChI Key |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Origin of Product |
United States |
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